

### cobalt oxide band gap and optical properties

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An In-Depth Technical Guide to the Band Gap and Optical Properties of Cobalt Oxides

#### Introduction

Cobalt oxides are a class of transition metal oxides with a rich variety of compositions, oxidation states, and crystalline structures, including cobalt (II) oxide (CoO), cobalt (III) oxide (Co2O3), and the mixed-valence spinel cobalt (II,III) oxide (Co3O4)[1]. These materials have garnered significant interest from the scientific community due to their unique magnetic, electronic, and optical properties. Co3O4, in particular, is a p-type semiconductor known for its distinctive dual direct optical band gaps and finds applications in catalysis, energy storage, sensors, and solar energy harvesting[2][3].

This guide provides a comprehensive technical overview of the electronic band structure and optical properties of the most stable cobalt oxides: CoO, Co<sub>3</sub>O<sub>4</sub>, and Co<sub>2</sub>O<sub>3</sub>. It is intended for researchers and scientists, detailing the theoretical underpinnings, experimental determination, and key factors influencing these properties.

# Fundamentals of Electronic Band Structure in Cobalt Oxides

The optical properties of semiconductors are fundamentally governed by their electronic band structure, specifically the energy difference between the top of the valence band (VB) and the bottom of the conduction band (CB)—known as the band gap (E\_g). In cobalt oxides, the valence band is primarily formed by hybridized O 2p orbitals, while the conduction band is composed of Co 3d orbitals.



The nature of the band gap can be either direct or indirect, depending on whether the maximum of the valence band and the minimum of the conduction band occur at the same momentum vector (k-vector) in the Brillouin zone. Direct band gap materials are efficient at absorbing and emitting light, making them suitable for optoelectronic applications. Cobalt oxides, particularly Co<sub>3</sub>O<sub>4</sub>, are characterized by direct band gap transitions[2].

## Cobalt (II,III) Oxide (Co<sub>3</sub>O<sub>4</sub>): A Dual Band Gap System

Co<sub>3</sub>O<sub>4</sub> adopts a normal spinel crystal structure, where Co<sup>2+</sup> ions occupy tetrahedral sites and Co<sup>3+</sup> ions are situated in octahedral sites within a cubic close-packed lattice of oxide ions[2][4]. This unique configuration of two different cobalt oxidation states leads to a distinctive electronic structure characterized by two primary direct optical band gaps.

These two band gaps arise from different ligand-to-metal charge transfer (LMCT) events[5]:

- Low Energy Band Gap (E\_g1): Corresponds to the excitation of an electron from the O<sup>2−</sup> valence band to the Co<sup>3+</sup> level (O<sup>2−</sup> → Co<sup>3+</sup>).
- High Energy Band Gap (E\_g2): Associated with the charge transfer from the O<sup>2−</sup> valence band to the Co<sup>2+</sup> level (O<sup>2−</sup> → Co<sup>2+</sup>).

The presence of these two absorption edges is a hallmark of Co<sub>3</sub>O<sub>4</sub> and is consistently observed in its optical absorption spectra[6][7]. The precise values of these band gaps are highly sensitive to the material's synthesis method, crystallinity, particle size, and stoichiometry.

#### Quantitative Data: Band Gap of Co₃O₄

The reported band gap values for Co<sub>3</sub>O<sub>4</sub> vary significantly across the literature due to differences in preparation conditions and characterization techniques. A summary of representative values is presented below.



Band Gap 1 (E_g1) [eV]	Band Gap 2 (E_g2) [eV]	Synthesis Method	Measurement Technique	Reference
~1.6	1.96	(Theoretical)	Density Functional Theory (GGA+U)	[8][9]
1.4 - 1.5	2.18 - 2.23	Sol-Gel Dip Coating	UV-Vis Spectroscopy	[10]
1.58	3.33	Sonochemical	UV-Vis Spectroscopy	[7]
1.8	3.2	Ultrasonic- Assisted	UV-Vis Spectroscopy	[11]
2.2	3.5	Hydrothermal	UV-Vis Spectroscopy	[6]
2.1	3.0	Sol-Gel (calcined at 400°C)	UV-Vis Spectroscopy	[2]
2.03	-	Spray Pyrolysis	UV-Vis Spectroscopy	[12]

### Diagram: Electronic Transitions in Co<sub>3</sub>O<sub>4</sub>

The dual band gap structure of Co<sub>3</sub>O<sub>4</sub> can be visualized as two distinct electronic transitions from the valence band to different acceptor levels within the conduction band, corresponding to the different cobalt cations.

Caption: Simplified energy band diagram for Co<sub>3</sub>O<sub>4</sub>.

# Cobalt (II) Oxide (CoO) and Cobalt (III) Oxide (Co2O₃) Cobalt (II) Oxide (CoO)

CoO possesses a rock-salt crystal structure and is an antiferromagnetic insulator[1]. Its electronic properties classify it as a strongly correlated material[13]. The band gap of CoO is generally higher than the first band gap of Co<sub>3</sub>O<sub>4</sub>. Experimental and theoretical values show some variation, often depending on the theoretical approach used for calculation.



Band Gap (E_g) [eV]	Method	Remarks	Reference
2.2 - 2.8	Sol-Gel, Annealed in H <sub>2</sub> /N <sub>2</sub>	Direct transition	[10]
2.6	(Theoretical)	DFT+U calculation	[14]
5.5, 7.5	Kramers-Krönig analysis	Reflectance spectra structure	[15]

#### Cobalt (III) Oxide (Co<sub>2</sub>O<sub>3</sub>)

 $Co_2O_3$  is the least stable of the common cobalt oxides and is difficult to synthesize in a pure phase, as it tends to reduce to  $Co_3O_4$  at elevated temperatures[1]. Consequently, there is less experimental data available for its optical properties. Studies on  $Co_2O_3$  thin films suggest it has two direct optical band gaps. Computational studies indicate that the corundum structure of  $Co_2O_3$  is unstable[16].

Band Gap 1	Band Gap 2	Synthesis	Measurement	Reference
(E_g1) [eV]	(E_g2) [eV]	Method	Technique	
1.48	1.95	Spray Pyrolysis	UV-Vis Spectroscopy	[17]

# Factors Influencing Band Gap and Optical Properties

#### Synthesis Method and Annealing

The choice of synthesis technique—such as sol-gel, hydrothermal, spray pyrolysis, or coprecipitation—and subsequent annealing conditions significantly impacts the crystallinity, particle size, and defect concentration of cobalt oxide materials, thereby altering their band gap.[18][19][20] For instance, increasing the calcination temperature during sol-gel synthesis has been shown to increase the band gap of Co<sub>3</sub>O<sub>4</sub> nanoparticles[2]. Films annealed in a reducing atmosphere (H<sub>2</sub>/N<sub>2</sub>) form the CoO phase, while those annealed in air consist of the Co<sub>3</sub>O<sub>4</sub> phase, each with distinct optical properties[10].



#### **Doping**

Introducing dopants into the cobalt oxide lattice is a common strategy to tune its electronic and optical properties. Doping can create new energy levels within the band gap or modify the lattice parameters, leading to a change in the band gap energy. For example, doping Co<sub>3</sub>O<sub>4</sub> with chromium has been shown to lower the band gap, while doping with copper can increase it.

Dopant	Effect on Band Gap	Concentration	New Band Gap [eV]	Reference
Chromium (Cr)	Decrease	1%	2.5	[21]
Chromium (Cr)	Decrease	5%	2.4	[21]
Copper (Cu)	Increase	2%	1.70 and 3.43	[7]
Iron (Fe)	-	2-6%	(Examined)	[12]
Zinc (Zn)	Decrease	-	3.45 to 3.35	[22]

#### **Nanoparticle Size and Quantum Confinement**

For cobalt oxide nanoparticles, a decrease in particle size can lead to an increase in the band gap. This phenomenon, known as the quantum confinement effect, becomes significant when the particle dimensions are comparable to the exciton Bohr radius of the material[2].

# Experimental and Theoretical Methodologies Experimental Protocol: Band Gap Determination via UVVis Spectroscopy

The optical band gap of cobalt oxides is most commonly determined using UV-Visible (UV-Vis) absorption spectroscopy. The workflow involves synthesizing the material, recording its absorption spectrum, and analyzing the data using a Tauc plot.

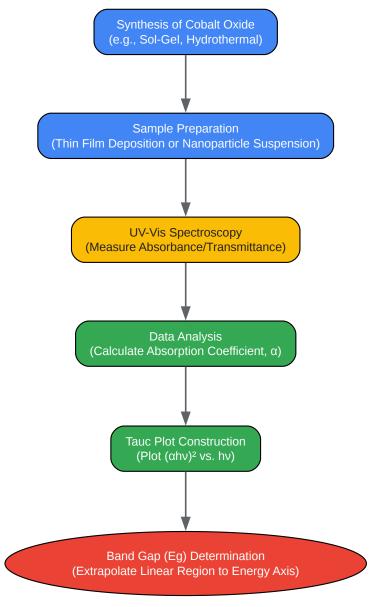
Methodology:



- Sample Preparation: Synthesize cobalt oxide as a thin film on a transparent substrate (e.g., glass, FTO) or as a stable colloidal suspension of nanoparticles[18][23].
- Spectroscopic Measurement: Use a double-beam UV-Vis spectrophotometer to measure the absorbance (A) or transmittance (T) of the sample over a specific wavelength range (e.g., 200-900 nm)[6][19].
- Calculation of Absorption Coefficient ( $\alpha$ ): The absorption coefficient is calculated from the absorbance data using the Beer-Lambert law:  $\alpha$  = (2.303 \* A) / t where t is the thickness of the film or the path length of the cuvette.
- Tauc Plot Analysis: The relationship between the absorption coefficient (α) and the incident photon energy (hv) for a direct band gap semiconductor is given by the Tauc relation: (αhv)² = B(hv E\_g) where B is a constant. By plotting (αhv)² versus hv, a linear region is obtained for the direct transition. The band gap (E\_g) is determined by extrapolating this linear portion of the curve to the x-axis, where (αhv)² = 0[7][11].

Diagram: Experimental Workflow for Optical Characterization





Experimental Workflow for Optical Characterization

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Caption: Workflow for determining the band gap of cobalt oxides.

#### **Theoretical Protocol: Band Gap Calculation via DFT**



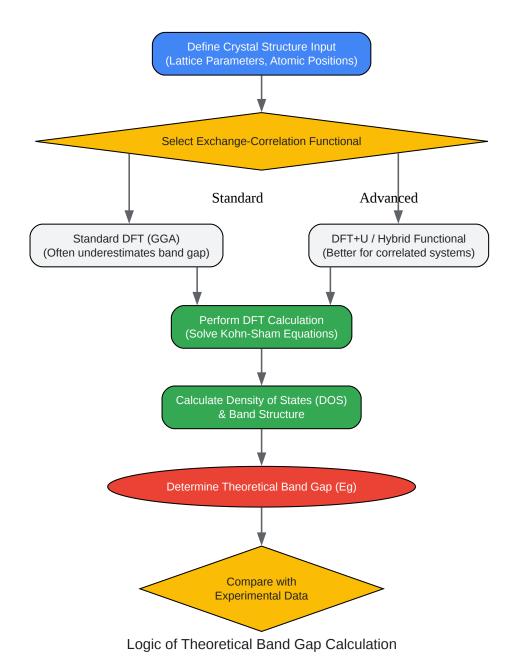
Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and band gap of materials. However, standard DFT functionals like the Generalized Gradient Approximation (GGA) often underestimate the band gap of strongly correlated materials like cobalt oxides[8][9]. To correct this, methods like DFT+U (which adds a Hubbard U term to account for on-site Coulombic interactions) or hybrid functionals (like PBE0 or HSE06) are employed to obtain results that are in better agreement with experimental values[8] [13].

#### Methodology:

- Define Crystal Structure: Start with the known crystallographic information (e.g., spinel for Co<sub>3</sub>O<sub>4</sub>, rock-salt for CoO).
- Select Functional: Choose an appropriate exchange-correlation functional (e.g., GGA, GGA+U, HSE06). For CoO and Co<sub>3</sub>O<sub>4</sub>, GGA+U or hybrid functionals are preferred[9][13].
- Perform Self-Consistent Field (SCF) Calculation: The electronic ground state is calculated iteratively.
- Band Structure and Density of States (DOS) Calculation: The electronic band structure and the density of states are computed to identify the valence band maximum (VBM) and conduction band minimum (CBM).
- Determine Band Gap: The band gap is the energy difference between the CBM and VBM.
   The calculated value is then compared with experimental results.

#### **Diagram: Logic of Theoretical Band Gap Calculation**





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